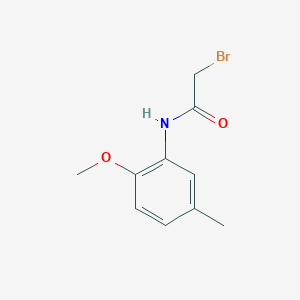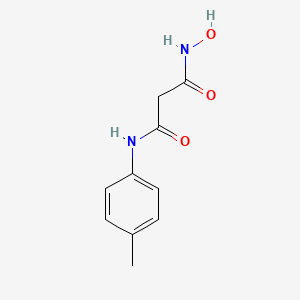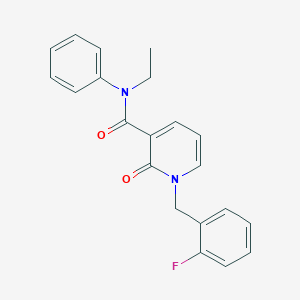![molecular formula C22H21FN4O2 B2361617 8-[3-(4-fluorophenoxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2177366-16-2](/img/structure/B2361617.png)
8-[3-(4-fluorophenoxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorophenoxy group, a benzoyl group, a 1,2,3-triazole ring, and an azabicyclo[3.2.1]octane structure. These groups are common in many pharmaceuticals and could potentially give the compound a wide range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups and a bicyclic structure. Detailed structural analysis would require techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the 1,2,3-triazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a fluorine atom could affect its lipophilicity and therefore its pharmacokinetic properties .Scientific Research Applications
Neurodegenerative Disease Research
The triazole ring system, present in the compound, has been associated with potential therapeutic effects against neurodegenerative diseases . Specifically, the interaction of similar compounds with acetylcholinesterase (AChE) has been studied for the development of new treatments to counteract neurodegeneration, such as Alzheimer’s disease. The inhibition of AChE can lead to increased levels of acetylcholine, which may help alleviate symptoms related to cognitive decline.
Anticancer Agent Development
Triazole derivatives have shown promise as anticancer agents. They have been evaluated for their cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . The ability to induce apoptosis in cancer cells while demonstrating minimal cytotoxic effects on normal cells makes these compounds particularly interesting for cancer therapy research.
Antibacterial and Antiviral Applications
The 1,2,3-triazole moiety is known for its antibacterial and antiviral activities . Research into the synthesis of triazole-based compounds and their biological evaluation could lead to the development of new drugs that are effective against resistant strains of bacteria and viruses.
Pharmacokinetic Property Optimization
The compound’s structure allows for the prediction of its pharmacokinetic properties, which is crucial for drug discovery . Understanding how the compound is absorbed, distributed, metabolized, and excreted can inform the design of more effective and safer pharmaceuticals.
Molecular Docking Studies
Molecular docking studies can be conducted to predict how the compound interacts with various biological targets . This is particularly useful in the design of drugs with specific mechanisms of action, such as enzyme inhibitors or receptor agonists.
Bioconjugation and Chemical Biology
The triazole ring serves as a versatile linker in bioconjugation, which is used to attach drugs to carriers or to label molecules for imaging . This application is valuable in chemical biology for tracking the location and concentration of drugs within biological systems.
Safety And Hazards
Future Directions
properties
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c23-16-4-8-20(9-5-16)29-21-3-1-2-15(12-21)22(28)27-17-6-7-18(27)14-19(13-17)26-11-10-24-25-26/h1-5,8-12,17-19H,6-7,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQSGHHMDZIDGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F)N5C=CN=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(4-fluorophenoxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2361535.png)
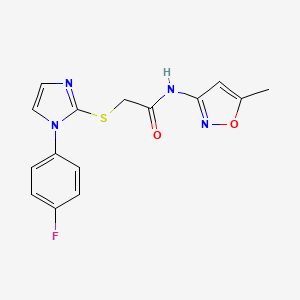
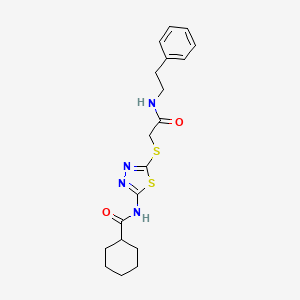
![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2361539.png)
![N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2361541.png)
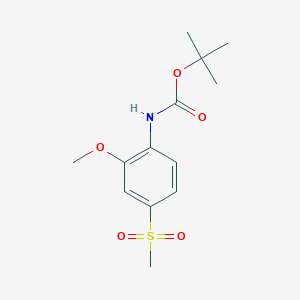

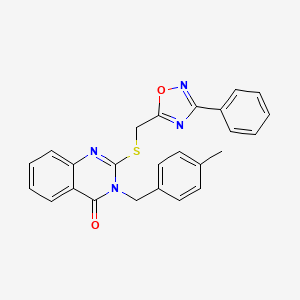
![5-({2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2361547.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid](/img/structure/B2361550.png)
